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Introduction: Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of

nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-

19 vaccines.[1] The critical component driving the efficacy of these delivery systems is the

ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its

release into the cytoplasm.[2] 80-O18 is an ionizable cationic lipid that has been effectively

used in the formulation of LNPs for in vitro applications, demonstrating high cellular uptake and

functional delivery.[3][4]

A comprehensive characterization of LNPs is crucial to ensure their quality, reproducibility, and

in vivo performance.[2] Critical Quality Attributes (CQAs) such as particle size, polydispersity,

surface charge, morphology, and encapsulation efficiency must be rigorously evaluated.[5] This

document provides detailed application notes and experimental protocols for the key

techniques used to characterize LNPs formulated with the ionizable lipid 80-O18.

LNP Formulation with 80-O18
LNPs are typically composed of four lipid components that self-assemble with a nucleic acid

cargo in an aqueous environment.[6][7] The ionizable lipid 80-O18 is positively charged at a

low pH (e.g., pH 4), which facilitates its interaction with the negatively charged phosphate

backbone of nucleic acids like mRNA or siRNA.[2] As the pH is raised to a physiological level

(pH 7.4), the 80-O18 lipid becomes largely neutral, leading to a stable and relatively neutral

particle surface.[2][6]
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Table 1: Example Formulation of 80-O18 LNPs for mRNA Delivery

Component Molar Ratio (%) Role in Formulation

80-O18 (Ionizable Lipid) 50

Encapsulates nucleic acid and

facilitates endosomal escape.

[2][7]

DSPC (Helper Lipid) 10
Provides structural stability to

the LNP.[7]

Cholesterol 38.5
Modulates bilayer fluidity and

stability.[7]

PEG-Lipid 1.5
Controls particle size and

prevents aggregation.[6]

Size, Polydispersity, and Zeta Potential Analysis
Application Note: Dynamic Light Scattering (DLS) & Zeta
Potential
Dynamic Light Scattering (DLS) is a fundamental technique used to determine the

hydrodynamic diameter (often reported as the Z-average size) and the polydispersity index

(PDI) of LNPs in solution.[8][9] The PDI is a measure of the heterogeneity of particle sizes in

the sample; a value below 0.2 is generally considered indicative of a monodisperse population

suitable for therapeutic applications.[2]

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface.

It is a critical indicator of colloidal stability, as a sufficiently high surface charge can prevent

particle aggregation.[2] For LNPs, zeta potential is also indicative of the charge state of the

ionizable lipid at a given pH.

Experimental Workflow: DLS and Zeta Potential
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Sample Preparation

Measurement

Data Analysis
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Caption: DLS and Zeta Potential experimental workflow.
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Detailed Protocol: DLS and Zeta Potential Measurement
Sample Preparation: Allow the 80-O18 LNP stock solution to equilibrate to room

temperature.

Dilute the LNP sample in a suitable aqueous buffer, such as 1X Phosphate-Buffered Saline

(PBS) at pH 7.4, to an appropriate concentration for light scattering (typically a 1:50 to 1:100

dilution). Ensure the final dispersant is well-filtered.[8]

DLS Measurement:

Pipette 1 mL of the diluted LNP sample into a disposable sizing cuvette (e.g., DTS0012).

[8]

Place the cuvette into the DLS instrument (e.g., Malvern Zetasizer).

Set the measurement temperature to 25°C and allow the sample to equilibrate for at least

2 minutes.

Configure the measurement settings: select backscatter detection, automatic attenuation,

and automatic measurement duration.[8]

Initiate the measurement. Perform at least three replicate measurements.

Zeta Potential Measurement:

Pipette the diluted LNP sample into a disposable folded capillary cell.

Place the cell into the instrument.

Apply the same temperature equilibration as for the DLS measurement.

Initiate the zeta potential measurement. The instrument will apply an electric field and

measure the particle velocity to determine the electrophoretic mobility and calculate the

zeta potential.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b15574671?utm_src=pdf-body
https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/an240913-zetasizer-rna-lnp-protocol
https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/an240913-zetasizer-rna-lnp-protocol
https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/an240913-zetasizer-rna-lnp-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Physicochemical Properties of 80-O18 LNPs by DLS

Formulation Batch
Z-average Diameter
(d.nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

80-O18-LNP-001 85.2 0.115 -5.8

80-O18-LNP-002 87.5 0.121 -6.2

80-O18-LNP-003 86.1 0.118 -5.5

Morphology and Internal Structure Analysis
Application Note: Cryogenic Transmission Electron
Microscopy (Cryo-TEM)
Cryo-TEM is a powerful imaging technique that allows for the direct visualization of LNPs in

their near-native, hydrated state.[5][10] By rapidly freezing the sample in a thin layer of

amorphous (vitreous) ice, the structure of the nanoparticles is preserved without artifacts from

chemical fixation or dehydration.[11] Cryo-TEM provides invaluable information on particle

morphology (e.g., sphericity), size distribution, and the presence of internal structures or

aggregates.[11][12]
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Caption: Cryo-TEM sample preparation and analysis workflow.
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Detailed Protocol: Cryo-TEM Imaging
Grid Preparation: Place a carbon-coated TEM grid in a glow-discharger to render the surface

hydrophilic.

Sample Application: In a controlled environment chamber (e.g., Vitrobot), apply 3-4 µL of the

80-O18 LNP solution to the hydrophilic side of the TEM grid.

Blotting and Vitrification:

Blot the grid with filter paper to remove excess liquid, leaving a thin aqueous film across

the grid holes.

Immediately plunge the grid into a reservoir of liquid ethane cooled by liquid nitrogen. This

vitrifies the sample, preventing the formation of ice crystals.[11]

Imaging:

Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

Load the holder into a transmission electron microscope.

Acquire images at a low electron dose to minimize radiation damage to the sample.[13]

Image Analysis:

Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically

significant number of particles (e.g., >200) to determine the average size and size

distribution.

Visually inspect the micrographs for particle morphology, lamellarity, and the presence of

aggregates or empty particles.

Data Presentation
Table 3: Morphological Characteristics of 80-O18 LNPs by Cryo-TEM
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Parameter Result

Morphology Predominantly spherical particles.

Mean Diameter (nm) 78.5 ± 9.3

Internal Structure
Dense core, consistent with encapsulated

cargo.

Observations No significant aggregation observed.

Internal Nanostructure Analysis
Application Note: Small-Angle X-ray Scattering (SAXS)
SAXS is a non-destructive technique that provides information about the nanoscale structure of

materials.[14] For LNPs, SAXS is particularly useful for characterizing the internal organization

of the lipids and the encapsulated nucleic acid.[15] It can distinguish between different internal

structures, such as a disordered core, a multilamellar (onion-like) structure, or an inverted

hexagonal phase, which can influence the efficacy of the nanoparticle.[16][17] The scattering

pattern can also provide information on particle size and shape.[14]

Experimental Workflow: SAXS
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Caption: SAXS data acquisition and analysis workflow.
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Detailed Protocol: SAXS Measurement
Sample Preparation: Concentrate the 80-O18 LNP sample if necessary. Load the LNP

solution into a thin-walled quartz capillary tube.

Background Sample: Prepare an identical capillary containing only the formulation buffer

(e.g., PBS) to be used for background subtraction.

Data Acquisition:

Mount the sample capillary in the SAXS instrument.

Expose the sample to a monochromatic X-ray beam.

Collect the scattering data on a 2D detector over a range of scattering angles (q).

Repeat the measurement for the buffer-only sample under identical conditions.

Data Analysis:

Radially average the 2D scattering pattern to generate a 1D profile of intensity (I) versus

the scattering vector (q).

Subtract the buffer scattering profile from the sample profile.

Analyze the resulting curve. The low-q region provides information about the overall

particle size and shape, while peaks in the high-q region indicate the presence of ordered

internal structures.[16]

Fit the data using appropriate models (e.g., a core-triple shell model) to extract detailed

structural parameters.[16]

Data Presentation
Table 4: Structural Parameters of 80-O18 LNPs from SAXS Analysis
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Parameter Value Interpretation

Radius of Gyration (Rg) ~35 nm
Consistent with particle size

from DLS/Cryo-TEM.

Peak Position (q) N/A
Absence of sharp peaks

suggests a disordered core.

Model Fit Core-Shell Sphere
Data fits well to a model of a

solid core with a lipid shell.

Nucleic Acid Encapsulation Efficiency
Application Note: Fluorescence-Based Assay
Determining the encapsulation efficiency (EE) is critical to ensure that the nucleic acid payload

is protected within the LNP. The most common method involves using a nucleic acid-binding

fluorescent dye, such as RiboGreen. The assay compares the fluorescence of the sample

before and after lysing the nanoparticles with a detergent (e.g., Triton X-100).[18] In the intact

LNP sample, the dye cannot access the encapsulated nucleic acid, so the fluorescence

corresponds only to the free/surface-bound RNA. After adding detergent, the LNPs are

disrupted, releasing the total RNA and leading to a maximal fluorescence signal.

Experimental Workflow: Encapsulation Efficiency
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Assay Preparation

Fluorescence Measurement

Calculation

Prepare RNA
Standard Curve

Prepare two sets
of LNP dilutions

Add Dye to Set 1 (Intact LNPs)
Measure Fluorescence (Free RNA)
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Measure Fluorescence (Total RNA)

Calculate RNA concentrations
using Standard Curve

EE (%) = (1 - [Free RNA]/[Total RNA]) x 100

Click to download full resolution via product page

Caption: Workflow for determining LNP encapsulation efficiency.

Detailed Protocol: RiboGreen Assay
Reagent Preparation: Prepare the RiboGreen working solution by diluting the stock

concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's

instructions. Prepare a 2% Triton X-100 solution.
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Standard Curve: Prepare a standard curve of the specific nucleic acid being used (e.g.,

mRNA) at known concentrations in TE buffer.

Sample Measurement:

Total RNA: In a 96-well plate, add the LNP sample and dilute it in TE buffer containing

0.1% Triton X-100 to lyse the particles.[19] Add the RiboGreen working solution and

incubate for 5 minutes in the dark.

Free RNA: In a separate set of wells, add the same amount of LNP sample and dilute it in

TE buffer without detergent. Add the RiboGreen working solution and incubate.

Fluorescence Reading: Measure the fluorescence of the standards and samples on a plate

reader (excitation ~480 nm, emission ~520 nm).

Calculation:

Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.

Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = (1 -

[Concentration of Free RNA] / [Concentration of Total RNA]) * 100

Data Presentation
Table 5: Encapsulation Efficiency of 80-O18 LNPs

Formulation Batch Total RNA (µg/mL) Free RNA (µg/mL)
Encapsulation
Efficiency (%)

80-O18-LNP-001 50.1 2.3 95.4

80-O18-LNP-002 49.8 2.8 94.4

80-O18-LNP-003 50.5 2.5 95.0

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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